N-Fmoc-L-HomoPhe(3-I)-OH
Description
N-Fmoc-L-HomoPhe(3-I)-OH is a homophenylalanine derivative modified with an iodine atom at the 3-position of the aromatic ring and protected at the α-amino group by the 9-fluorenylmethoxycarbonyl (Fmoc) group. Homophenylalanine contains an additional methylene group in its side chain compared to phenylalanine, conferring distinct conformational flexibility in peptide synthesis. The iodine substitution enhances its utility in radio-labeling and targeted chemical modifications .
Properties
Molecular Formula |
C25H22INO4 |
|---|---|
Molecular Weight |
527.3 g/mol |
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(3-iodophenyl)butanoic acid |
InChI |
InChI=1S/C25H22INO4/c26-17-7-5-6-16(14-17)12-13-23(24(28)29)27-25(30)31-15-22-20-10-3-1-8-18(20)19-9-2-4-11-21(19)22/h1-11,14,22-23H,12-13,15H2,(H,27,30)(H,28,29)/t23-/m0/s1 |
InChI Key |
BUCHHNLSYGUFGF-QHCPKHFHSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCC4=CC(=CC=C4)I)C(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=CC(=CC=C4)I)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural features and physicochemical properties of N-Fmoc-L-HomoPhe(3-I)-OH with analogous compounds:
| Compound Name | Backbone | Substituent (Position) | Molecular Formula | Molecular Weight (g/mol) | Key Applications |
|---|---|---|---|---|---|
| This compound | Homophenylalanine | Iodine (3) | Not explicitly provided* | ~470 (estimated) | Radio-labeling, peptide synthesis |
| Fmoc-L-Phe(3-Cl)-OH | Phenylalanine | Chlorine (3) | C24H20ClNO4 | 421.86 | Peptide synthesis, drug design |
| N-Fmoc-(R)-3-methoxy-homophenylalanine | Homophenylalanine | Methoxy (3) | C26H25NO5 | 431.48 | Conformational studies |
| Fmoc-L-Tyr(3-I)-OH | Tyrosine | Iodine (3) | C24H20INO5 | 529.23 | Radio-labeling, tyrosine kinases |
| (R)-Fmoc-4-fluoro-β-Homophe-OH | β-Homophenylalanine | Fluorine (4) | C25H20FNO4 | 429.43 | Chirally modified peptides |
| N-Fmoc-L-Phe(3-OCF3)-OH | Phenylalanine | Trifluoromethoxy (3) | C25H20F3NO5 | 495.43 | High steric demand applications |
*Molecular weight estimated based on homologous structures.
Key Observations:
- Side Chain Length: Homophenylalanine derivatives (e.g., this compound) exhibit extended side chains, enhancing peptide flexibility compared to phenylalanine-based analogs .
- Substituent Effects: Iodine (electron-withdrawing) increases reactivity for radioisotope incorporation, while methoxy (electron-donating) improves solubility . Chlorine and trifluoromethoxy groups balance steric and electronic effects for targeted interactions .
- Chirality: β-Homophenylalanine derivatives (e.g., (R)-Fmoc-4-fluoro-β-Homophe-OH) introduce stereochemical diversity, critical for receptor-specific peptide design .
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